molecular formula C16H18ClN3OS B2472632 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide CAS No. 361168-57-2

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide

Cat. No.: B2472632
CAS No.: 361168-57-2
M. Wt: 335.85
InChI Key: IMCRLONJSZDIDQ-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,4-c]pyrazole ring system, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-16(2,3)20-14(11-8-22-9-13(11)19-20)18-15(21)10-6-4-5-7-12(10)17/h4-7H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCRLONJSZDIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the 2-Chlorobenzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with 2-chlorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide typically involves several key steps:

  • Formation of the Thieno[3,4-c]pyrazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the tert-butyl Group : Alkylation reactions using tert-butyl halides in the presence of a strong base.
  • Attachment of the 2-Chlorobenzamide Moiety : Coupling with 2-chlorobenzoyl chloride in the presence of a base.

These steps can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yields and efficiency.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the derivatization into more complex heterocyclic compounds.

Biology

The compound has been investigated for various biological activities:

  • Antimicrobial Activity : Research indicates that similar compounds exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth effectively.
    CompoundActivityReference
    Derivative AMIC = 10 µg/mL
    Derivative BMIC = 5 µg/mL
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Medicine

This compound has been explored as a potential therapeutic agent due to its unique biological activities:

  • Antitumor Activity :
    • In vitro studies have demonstrated significant inhibition of cell proliferation across various cancer cell lines.
    • IC50 values ranged from 6.26 ± 0.33 μM to 20.46 ± 8.63 μM depending on the cell line tested.
    Cell LineIC50 (µM)Effect
    A549 (Lung)8.5 ± 0.5Inhibition of growth
    MCF7 (Breast)12.0 ± 1.0Induction of apoptosis
    The mechanism of action appears to involve inhibition of specific signaling pathways related to cell survival and proliferation.

Industrial Applications

In addition to its research applications, this compound is utilized in:

  • Development of New Materials : Its unique chemical properties make it suitable for creating novel materials in polymer chemistry.
  • Synthesis of Industrial Chemicals : It serves as a precursor for various industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3(5)-Aminopyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.

    Pyrazolo[1,5-a]pyrimidines: Explored for their biological activities and potential therapeutic applications.

    Indole Derivatives: Widely studied for their diverse biological activities and applications in drug development.

Uniqueness

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide is unique due to its specific thieno[3,4-c]pyrazole ring system combined with the 2-chlorobenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C14H18ClN3S
  • CAS Number: 214542-59-3
  • Molecular Weight: 283.83 g/mol

This compound features a thieno[3,4-c]pyrazole ring system fused with a chlorobenzamide moiety, which is known for various biological activities including antitumor and antibacterial effects.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In Vitro Studies:
    • A study assessed the compound's efficacy against various cancer cell lines. The results indicated that it inhibited cell proliferation significantly in both 2D and 3D cultures.
    • The IC50 values for the tested cell lines ranged from 6.26 ± 0.33 μM to 20.46 ± 8.63 μM depending on the assay format used .
  • Mechanism of Action:
    • The proposed mechanism involves the binding of the compound to specific receptors or enzymes involved in cell proliferation pathways, leading to apoptosis in cancer cells .

Antibacterial Activity

The compound has also shown promising antibacterial activity against several strains of bacteria:

  • Testing Methodologies:
    • Minimum Inhibitory Concentration (MIC) tests were conducted to determine the effectiveness against bacterial strains.
    • Results indicated that the compound effectively inhibited bacterial growth with MIC values comparable to established antibiotics.
  • Case Study:
    • A related study highlighted the antibacterial effects of benzamide derivatives, where compounds with similar structures demonstrated significant efficacy against multi-drug resistant strains .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods:

  • Multicomponent Reactions:
    • This approach allows for the efficient assembly of the complex structure in fewer steps.
  • Cyclocondensation:
    • Utilizing hydrazine derivatives with carbonyl compounds can yield pyrazole rings effectively.

Research Findings Summary Table

Activity TypeAssay TypeIC50 Range (μM)Mechanism of Action
Antitumor2D Cell Culture6.26 - 20.46Enzyme inhibition leading to apoptosis
AntibacterialMIC TestingVaries by strainDisruption of bacterial cell wall synthesis

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